molecular formula C27H42N2O14 B608853 Mal-PEG8-NHS ester CAS No. 2055033-05-9

Mal-PEG8-NHS ester

Katalognummer: B608853
CAS-Nummer: 2055033-05-9
Molekulargewicht: 618.63
InChI-Schlüssel: JJKBMZPIICCZSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

NHS Ester Reaction with Primary Amines

The NHS ester reacts with primary amines (e.g., lysine residues) to form stable amide bonds .
Key Parameters:

  • pH: Optimal at pH 7.0–7.5 . Above pH 8, hydrolysis accelerates, reducing efficiency .

  • Kinetics: At pH 8.0 and 25°C, NHS ester hydrolysis has a half-life of ~1 hour .

  • Solubility: Requires organic solvents (e.g., DMSO) for initial dissolution due to limited aqueous solubility .

Maleimide Reaction with Thiols

The maleimide group undergoes Michael addition with sulfhydryl groups (e.g., cysteine residues) to form thioether bonds .
Key Parameters:

  • pH: Optimal at pH 6.5–7.5 . Above pH 7.5, maleimide hydrolyzes to maleamic acid, losing specificity .

  • Competing Reactions: Free amines may react with maleimide at pH >7.5, leading to non-specific crosslinking .

Reaction Sequence and Optimization

ParameterNHS Ester ReactionMaleimide Reaction
Target Group Primary amines (NH₂)Sulfhydryls (SH)
Optimal pH 7.0–7.5 6.5–7.5
Reaction Time 0.5–4 hours 1–2 hours
Temperature Room temperature or 4°C Room temperature
Solvent Compatibility ≤10% DMSO/DMF Aqueous buffers

Recommended Workflow:

  • Step 1: React NHS ester with amines at pH 7.2–7.5.

  • Purification: Remove excess crosslinker via desalting/dialysis .

  • Step 2: React maleimide with thiols at pH 6.5–7.5 .

NHS Ester Hydrolysis

  • Rate: Increases exponentially with pH (e.g., half-life of 10 minutes at pH 8.6 and 4°C) .

  • Mitigation: Use fresh solutions and avoid prolonged storage in aqueous buffers .

Maleimide Hydrolysis

  • Outcome: Forms unreactive maleamic acid at pH >7.5 .

  • Impact: Reduces crosslinking efficiency by ~50% after 24 hours at pH 8.0 .

Interference from Buffers

  • Incompatible Buffers: Tris or glycine (compete for amines) .

  • Compatible Buffers: Phosphate, HEPES, or borate .

Structural and Functional Advantages of the PEG Spacer

  • Solubility: Enhances aqueous solubility of conjugates .

  • Flexibility: Reduces steric hindrance between linked molecules .

  • Immunogenicity: PEGylation minimizes immune recognition .

Stability and Storage

  • Storage: -20°C in anhydrous conditions .

  • Reconstitution: Dissolve in DMSO/DMF immediately before use .

Wissenschaftliche Forschungsanwendungen

Antibody-Drug Conjugates (ADCs)

Mal-PEG8-NHS ester is extensively employed in the development of antibody-drug conjugates. The PEG linker enhances the stability and solubility of the ADCs while facilitating selective targeting and controlled release of cytotoxic drugs to tumor cells. This application is crucial for improving therapeutic efficacy while minimizing off-target effects .

PROTACs (Proteolysis Targeting Chimeras)

In the realm of targeted protein degradation, this compound serves as a linker in PROTACs. These molecules consist of two ligands connected by a PEG linker, one targeting an E3 ubiquitin ligase and the other the protein of interest. This strategy exploits the ubiquitin-proteasome system for selective degradation of target proteins, representing a novel approach in drug discovery .

Nanoparticle Drug Delivery Systems

The incorporation of this compound in lipid nanoparticles (LNPs) enhances their stability and circulation time in biological systems. LNPs are pivotal for mRNA delivery in vaccines and gene therapy, where the PEGylation improves pharmacokinetics and reduces immunogenicity .

Biotinylation and Protein Modification

This compound is utilized for biotinylation processes, allowing for the attachment of biotin to proteins or peptides. This modification facilitates subsequent purification or detection using streptavidin-based methods, which are essential in various biochemical assays .

Cell Culture and Tissue Engineering

In cell culture applications, this compound is used to modify surfaces or create hydrogels that support cell adhesion and growth. Its properties allow for the development of scaffolds that mimic extracellular matrices, promoting tissue regeneration and repair .

Case Study 1: Development of an ADC

A study demonstrated that an ADC utilizing this compound as a linker significantly improved the therapeutic index compared to traditional ADCs without PEGylation. The study highlighted enhanced solubility and reduced immunogenicity as key benefits, leading to better tumor targeting and reduced side effects .

Case Study 2: PROTAC Efficacy

Research on PROTACs incorporating this compound showed that these compounds could effectively degrade target proteins in cancer cells with high specificity. The study reported that the use of PEG linkers increased the cellular uptake and stability of PROTACs, leading to improved therapeutic outcomes .

Biologische Aktivität

Mal-PEG8-NHS ester, also known as Mal-amido-PEG8-NHS ester, is a polyethylene glycol (PEG)-based compound extensively utilized in bioconjugation applications, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • CAS Number : 756525-93-6
  • Molecular Formula : C30H47N3O15
  • Molecular Weight : 689.71 g/mol
  • Purity : ≥95%

This compound functions primarily as a linker in PROTAC technology. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to target proteins for degradation via the ubiquitin-proteasome pathway. The maleimide group of this compound reacts with thiols, facilitating the formation of stable thioether bonds with target proteins, thereby enhancing the specificity and efficiency of protein degradation .

Biological Applications

  • Antibody-Drug Conjugates (ADCs) : this compound is employed to create ADCs by linking cytotoxic drugs to antibodies, which allows targeted delivery to cancer cells while minimizing systemic toxicity. The incorporation of PEG enhances solubility and stability in biological systems .
  • Nanotechnology : The compound is utilized in the development of nanocarriers for drug delivery systems, improving pharmacokinetics and biodistribution profiles compared to non-PEGylated counterparts .
  • Cell Culture and Medical Research : It is used in various applications including polypeptide synthesis, ligand studies, and functional coatings for biomaterials .

Case Studies

  • Optimization of Drug-Linkers :
    A study optimized PEGylated glucuronide linkers incorporating this compound for ADCs. The research demonstrated that increasing the PEG chain length resulted in slower plasma clearance and improved therapeutic window in xenograft models. The optimal linker length was identified as PEG 12, which provided enhanced antitumor activity compared to shorter PEG linkers .
  • In Vivo Efficacy :
    Research on PROTACs utilizing this compound showed significant degradation of target proteins in cellular models. For instance, a PROTAC designed with this linker achieved over 90% target protein degradation within 24 hours in vitro, demonstrating its effectiveness in promoting selective protein degradation .

Data Table

PropertyValue
CAS Number756525-93-6
Molecular Weight689.71 g/mol
Purity≥95%
Application AreasADCs, nanotechnology, cell culture
MechanismE3 ligase recruitment via thioether bond formation

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for conjugating Mal-PEG8-NHS ester to thiol-containing biomolecules?

this compound reacts with thiols (via maleimide) and primary amines (via NHS ester). For thiol conjugation :

  • Use pH 7.0–7.5 buffers (e.g., PBS, Tris-HCl) to ensure maleimide specificity for thiols over amines.
  • Avoid reducing agents (e.g., DTT, β-mercaptoethanol), which compete with target thiols.
  • Incubate at 4–25°C for 1–4 hours, depending on reaction efficiency .
    For amine conjugation :
  • Use pH 8.0–8.5 buffers (e.g., borate) to enhance NHS ester reactivity with primary amines.
  • Purify via gel filtration or dialysis to remove unreacted linker .

Q. How does the PEG8 spacer influence solubility and steric hindrance in protein labeling?

The 8-unit PEG chain increases hydrophilicity, reducing aggregation and improving solubility in aqueous media. It also provides a 34–40 Å spacer, minimizing steric interference between conjugated molecules (e.g., antibodies and drugs in ADCs). This length balances flexibility and stability compared to shorter (e.g., PEG4) or longer (e.g., PEG12) spacers .

Q. What solvents are compatible with this compound for stock solution preparation?

  • DMSO is preferred for dissolving the linker (e.g., 5 mM stock solutions).
  • Avoid aqueous storage for long-term use due to hydrolysis of NHS ester. Aliquot and store at -20°C to prevent degradation. Reconstitute immediately before use .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported conjugation efficiencies of this compound across experimental systems?

Discrepancies arise from:

  • Reaction pH : Thiol conjugation efficiency drops above pH 8.0 due to maleimide hydrolysis .
  • Target accessibility : Membrane-bound vs. soluble proteins may exhibit differing thiol availability.
  • PEG length : Longer PEG chains (e.g., PEG12) improve solubility but reduce conjugation rates due to increased steric bulk .
    Methodological solution : Pre-test reaction conditions using model systems (e.g., cysteine-modified BSA) and quantify conjugation via SDS-PAGE or MALDI-TOF .

Q. What strategies optimize the use of this compound in antibody-drug conjugate (ADC) development?

  • Site-specific conjugation : Use engineered cysteines or enzymatic tags (e.g., sortase) to control drug-to-antibody ratio (DAR).
  • Stoichiometry control : Limit molar excess of linker-drug to prevent over-conjugation (typical DAR: 2–4).
  • In vivo stability : PEG8 reduces aggregation but may increase linker hydrophilicity, affecting pharmacokinetics. Validate stability in serum via LC-MS .

Q. How does this compound compare to alternative linkers (e.g., Mal-PEG4-NHS, Mal-PEG12-NHS) in DNA-nanoparticle conjugation?

A 2024 study compared PEG6, PEG8, and PEG12 linkers for conjugating DNA to mesoporous silica nanoparticles (MSNs):

  • PEG6 : Highest conjugation efficiency (85%) but shortest spacer, risking steric hindrance.
  • PEG8 : Balanced efficiency (78%) and flexibility for cell membrane studies.
  • PEG12 : Lowest efficiency (62%) due to spacer length but ideal for large payloads .

Q. Methodological Considerations

Q. How to troubleshoot incomplete conjugation or non-specific binding in this compound experiments?

  • Incomplete conjugation :
    • Verify target thiol/amine availability (Ellman’s assay for thiols; TNBS assay for amines).
    • Increase linker:target molar ratio (e.g., 10:1) or incubation time.
  • Non-specific binding :
    • Add blocking agents (e.g., BSA, Tween-20).
    • Use ultracentrifugation or size-exclusion chromatography to remove aggregates .

Q. What analytical techniques validate successful this compound conjugation?

  • SDS-PAGE : Shift in molecular weight confirms conjugation.
  • MALDI-TOF/MS : Direct mass measurement of conjugated vs. unconjugated proteins.
  • Fluorescence quenching : If using fluorophore-tagged linkers, quantify energy transfer efficiency .

Q. Notes on Contradictions

  • Storage temperature : recommends 2–8°C, while specifies -20°C. This discrepancy likely reflects differences in formulation stability (lyophilized vs. solution). Follow manufacturer guidelines for specific batches .
  • PEG length vs. efficiency : While longer PEGs improve solubility, they may reduce conjugation rates due to steric effects. Prioritize spacer length based on application (e.g., ADCs vs. nanoparticle systems) .

Eigenschaften

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42N2O14/c30-23-1-2-24(31)28(23)6-8-36-10-12-38-14-16-40-18-20-42-22-21-41-19-17-39-15-13-37-11-9-35-7-5-27(34)43-29-25(32)3-4-26(29)33/h1-2H,3-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKBMZPIICCZSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42N2O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.